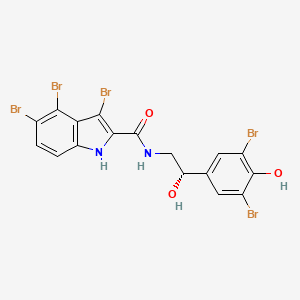

aspidostomide C

Beschreibung

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products have historically been a cornerstone of drug discovery and continue to be a vital source of novel therapeutic agents. nih.govscielo.br Their immense structural and chemical diversity, often featuring complex three-dimensional architectures, is a key reason for their success. scielo.brscirp.org It is estimated that about 40% of all medicines are either natural products or their semisynthetic derivatives. scielo.br For specific therapeutic areas like antimicrobials and anticancer drugs, this proportion is even higher. scirp.org

The value of natural products lies in several key advantages. They represent a level of chemical novelty and diversity that is unmatched by synthetic chemical collections, with approximately 40% of chemical scaffolds found in natural products being absent in current medicinal chemistry. scirp.org These compounds have a biological history, having evolved to interact with biological macromolecules like proteins and enzymes. scielo.brmdpi.com This inherent bioactivity makes them excellent starting points or "lead compounds" for the development of new drugs. scirp.org The process of drug discovery from natural sources involves the isolation and structural elucidation of these bioactive compounds, which has been significantly advanced by modern chromatographic and spectroscopic techniques. nih.gov Despite challenges such as scaling up supply and navigating biodiversity complexities, the continuous exploration of global biodiversity, much of which remains untapped, ensures that natural products will remain a crucial resource for identifying new chemical entities to meet the growing demand for novel drug candidates. nih.govmdpi.com

Overview of Marine Natural Product Research within the Bryozoan Phylum

The marine environment is an exceptional reservoir of biodiversity, offering a vast array of biologically active natural products with unique chemical features. mdpi.com Marine invertebrates, in particular, are sources of a diverse suite of bioactive metabolites. researchgate.net Within this context, the phylum Bryozoa, comprising around 6,000 described species of small, colonial invertebrates, represents a significantly underexplored resource for natural product discovery. mdpi.com Less than one percent of all marine natural products characterized since 1963 have been sourced from bryozoans, indicating a huge potential for finding novel compounds. mdpi.com

Research into marine bryozoans was significantly spurred in 1968 following the discovery of potential cytotoxic constituents in Bugula neritina. nih.gov This eventually led to the isolation of the well-known macrocyclic lactone, bryostatin (B1237437) 1, in 1982. nih.gov Bryozoans are known to produce a wide variety of secondary metabolites, with alkaloids being the most common class. researchgate.net Other compound classes include macrocyclic lactones, sterols, and sphingolipids. nih.gov These compounds often serve as sophisticated chemical defenses against predators and competitors. mdpi.com Despite the proven potential, with only a small fraction of bryozoan species having been chemically studied, these organisms remain a promising frontier for the discovery of new bioactive molecules with potential applications in medicine. mdpi.comnih.gov

Historical Perspective on the Discovery and Initial Academic Interest in Aspidostomide C

Aspidostomide C is a member of a series of novel bromopyrrole alkaloids first isolated from the Patagonian bryozoan Aspidostoma giganteum. researchgate.netacs.org This discovery, published in 2014, marked the first report on the secondary metabolites from a bryozoan species in the Patagonian region, an area previously unexamined for its bryozoan chemistry. conicet.gov.arnih.gov The research team collected specimens of the cheilostome bryozoan by trawling at depths of 60-100 meters in the Gulf of San Jorge, Argentina. researchgate.net

From the ethanolic extracts of Aspidostoma giganteum, nine new bromopyrrole alkaloids were identified, named aspidostomides A-H and aspidazide A. acs.orgconicet.gov.ar Aspidostomide C was elucidated as one of these novel structures through extensive spectroscopic analysis, including HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and 2D NMR. conicet.gov.ar

Initial structural characterization revealed that aspidostomide C has a molecular formula of C13H9Br5N2O3. conicet.gov.ar A key distinguishing feature compared to its analogues, aspidostomide A and B, is the presence of a fully brominated pyrrole (B145914) ring, which was deduced from the absence of a pyrrole proton signal in its 1H NMR spectrum and confirmed by 2D NMR data. conicet.gov.ar The aspidostomides share a common structural motif where a bromopyrrole carboxylic acid is linked to either a dibromotyrosine- or bromotryptophan-derived moiety. acs.org The absolute configuration of aspidostomide C was presumed to be the same as that determined for aspidostomide A, which was established as R. conicet.gov.ar The initial study also reported the isolation of a likely artifact, the 9-O-ethyl ether of aspidostomide C, which was probably formed during the extraction process with ethanol (B145695). conicet.gov.ar Following their isolation, the aspidostomides were tested for cytotoxic activity, sparking academic interest in this new family of marine natural products. conicet.gov.arnih.gov

Data Tables

Table 1: Aspidostomide C - Key Identifiers

| Identifier | Value |

|---|---|

| Compound Name | Aspidostomide C |

| Molecular Formula | C13H9Br5N2O3 conicet.gov.ar |

| Source Organism | Aspidostoma giganteum (Bryozoan) conicet.gov.ar |

| Geographic Origin | Patagonian region (Gulf of San Jorge, Argentina) researchgate.netconicet.gov.ar |

| Compound Class | Bromopyrrole Alkaloid conicet.gov.ar |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Amathaspiramide A |

| Amathaspiramide C |

| Amathaspiramide E |

| Aspidazide A |

| Aspidostomide A |

| Aspidostomide B |

| Aspidostomide C |

| Aspidostomide D |

| Aspidostomide E |

| Aspidostomide G |

| Aspidostomide H |

| Bryostatin 1 |

| Methyl-3-bromo-4-methoxybenzoate |

| Pterocellin A |

| Pterocellin B |

| Tambjamine A |

| Terminoflustrindole A |

| 3,4-dibromopyrrole-2-carboxamide |

| 3-bromo-4-methoxybenzoic acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-tribromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br5N2O3/c18-7-1-2-10-12(13(7)21)14(22)15(24-10)17(27)23-5-11(25)6-3-8(19)16(26)9(20)4-6/h1-4,11,24-26H,5H2,(H,23,27)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXKDVRAZUASKN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2Br)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC(=C2Br)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Methodologies for Structural Elucidation of Aspidostomide C

Strategies for Extraction and Isolation from Biological Sources

The initial step in studying aspidostomide C involves its careful extraction from the source organism, Aspidostoma giganteum, followed by a multi-step purification process to isolate it from a complex mixture of other natural products. conicet.gov.arresearchgate.net

Chromatographic Separation Techniques Applied to Aspidostomide C Isolation

The isolation of aspidostomide C from the ethanolic extract of Aspidostoma giganteum is achieved through a sequence of chromatographic techniques designed to separate compounds based on their physical and chemical properties, such as polarity and size. conicet.gov.arkhanacademy.org

The typical workflow for purification includes:

Initial Fractionation: The crude ethanolic extract is first subjected to silica (B1680970) gel column chromatography. conicet.gov.ar This technique separates the mixture into several less complex fractions based on the differential adsorption of compounds to the silica stationary phase.

Size Exclusion Chromatography: Fractions containing the compounds of interest are then passed through a Sephadex LH-20 column. conicet.gov.ar This method, also known as permeation chromatography, separates molecules based on their size.

High-Performance Liquid Chromatography (HPLC): The final purification step employs reversed-phase high-performance liquid chromatography (RP-HPLC). conicet.gov.aracs.org This high-resolution technique uses a nonpolar stationary phase (like C18) and a polar mobile phase to achieve fine separation, yielding pure aspidostomide C. conicet.gov.armdpi.com

Considerations of Artifact Formation during Isolation Processes

During the isolation of natural products, there is a potential for the formation of artifacts, which are chemical modifications of the natural compounds caused by the extraction or purification conditions (e.g., solvent, temperature, or pH). For instance, the use of ethanol (B145695) in the extraction process led to the isolation of 9-O-ethyl ether of aspidostomide C, which is considered a likely artifact rather than a naturally occurring compound. conicet.gov.ar This highlights the importance of carefully selecting and monitoring isolation methods to ensure the identified molecule is a true natural product.

Spectroscopic and Diffraction Techniques for Aspidostomide C Structure Determination

Once isolated, the precise structure of aspidostomide C was determined using a suite of powerful spectroscopic methods. conicet.gov.ar

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the planar structure of aspidostomide C. conicet.gov.ar By analyzing various NMR experiments, researchers could identify the atoms and how they are connected.

Key findings from NMR analysis include:

¹H and ¹³C NMR: These one-dimensional spectra revealed the number and types of hydrogen and carbon atoms in the molecule. Compared to its analogues, aspidostomide A and B, the ¹H NMR spectrum of aspidostomide C notably lacks the signal for a pyrrole (B145914) proton, suggesting the pyrrole ring is fully substituted. conicet.gov.ar

Below is a table summarizing the reported NMR data for aspidostomide C.

| Atom | ¹³C Chemical Shift (δC) in ppm | ¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz) |

| 2 | 126.1 | |

| 3 | 101.4 | |

| 4 | 112.9 | |

| 5 | 121.2 | |

| 6 | 160.2 | |

| 7 | 129.5 | |

| 8 | 70.8 | 4.88 (dd, 8.8, 3.8) |

| 9 | 40.2 | 3.14 (dd, 14.2, 3.8), 2.92 (dd, 14.2, 8.8) |

| 10 | 130.4 | |

| 11 | 131.5 | 7.37 (d, 8.5) |

| 12 | 116.0 | |

| 13 | 155.0 | |

| 14 | 116.0 | |

| 15 | 131.5 | 7.37 (d, 8.5) |

| NH | 8.35 (d, 8.1) | |

| OH | 5.85 (d, 4.4) | |

| NMR data was recorded in acetone-d₆. conicet.gov.ar |

Utilization of High-Resolution Mass Spectrometry (HRMS) in Structural Assignment

High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was employed to determine the exact molecular formula of aspidostomide C. conicet.gov.ar The analysis yielded a molecular formula of C₁₃H₉Br₅N₂O₃. conicet.gov.ar The distinct isotopic pattern observed in the mass spectrum clearly indicated the presence of five bromine atoms, which was a key piece of evidence that corroborated the structural features suggested by NMR data, particularly the fully brominated pyrrole ring. conicet.gov.ar

X-ray Crystallography and Chiroptical Methods for Absolute Configuration Assignment

Determining the absolute configuration of chiral centers is a crucial final step in structure elucidation. For the aspidostomide family, the absolute configuration of aspidostomide A was determined as R at its carbinolic position using the modified Mosher's method. conicet.gov.armdpi.com Due to structural similarities, the absolute configurations of aspidostomide B and C were assumed to be the same as that of aspidostomide A. conicet.gov.armdpi.comresearchgate.net While direct X-ray crystallography data for aspidostomide C is not mentioned, this technique remains a definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. mdpi.comrsc.org Chiroptical methods, such as electronic circular dichroism (ECD), are also powerful non-empirical approaches used to assign the absolute configuration of molecules in solution by comparing experimental spectra with computationally predicted ones. mdpi.commdpi.comnumberanalytics.com

Total Synthesis of Aspidostomide C and Its Structural Analogs

Retrosynthetic Analysis of the Aspidostomide C Framework

Retrosynthetic analysis is a problem-solving technique for designing a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.indeanfrancispress.com This process involves imaginary bond cleavages, known as disconnections, which correspond to reliable forward-direction chemical reactions. egrassbcollege.ac.in

The retrosynthetic strategy for aspidostomide C, as conceptualized in synthetic efforts, hinges on key disconnections of its core structure. A primary disconnection is made at the amide bond, separating the pyrrole (B145914) head from the aliphatic side chain. A further crucial disconnection involves the C-N bond formed during the key epoxide ring-opening step. This approach simplifies the complex target into two main building blocks: a highly substituted pyrrole unit and an epoxide-containing aliphatic chain. researchgate.netresearchgate.net The core pyrrole fragment is identified as 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid, a readily accessible starting material that sets the stage for the subsequent synthetic sequence. researchgate.netresearchgate.net This logical breakdown provides a clear and efficient pathway for the forward synthesis. egrassbcollege.ac.in

Development of Stereoselective and Chemoselective Transformations

The successful synthesis of complex molecules like aspidostomide C relies heavily on the development of reactions that are both stereoselective (controlling the 3D spatial arrangement of atoms) and chemoselective (targeting one functional group in the presence of others). edurev.in

A cornerstone of the synthesis of aspidostomide C and its analogs is a Lewis acid-mediated regioselective epoxide ring-opening. researchgate.net This transformation is a prime example of chemoselectivity, as the amine nucleophile selectively attacks one of the two electrophilic carbons of the epoxide ring, leaving other functional groups in the molecule untouched. edurev.in The regioselectivity of this reaction—the preference for bond formation at a specific position—is critical for establishing the correct connectivity of the final product. researchgate.netedurev.in The choice of Lewis acid and reaction conditions is paramount in guiding this selectivity. researchgate.net Furthermore, stereospecific reactions, where the stereochemistry of the starting material dictates the product's stereochemistry, are integral to controlling the molecule's final architecture. ethz.ch

Diverse Synthetic Strategies and Methodologies Employed

Multiple strategies can be envisioned for the construction of natural products. cri.or.th A full account of the total synthesis of aspidostomide C has been reported, employing an efficient, multi-step sequence. researchgate.netresearchgate.net The strategy is convergent in nature, where key fragments are synthesized independently before being coupled together in the later stages of the synthesis. ethz.ch

Table 1: Key Synthetic Transformations for Aspidostomide C

| Step | Transformation Type | Key Reagents/Conditions | Purpose | Citation |

| 1 | Intramolecular Cyclization | Not specified | Formation of a key cyclic intermediate | researchgate.net |

| 2 | Dehydration | Not specified | Elimination of water to form a double bond | researchgate.net |

| 3 | Oxidation | Not specified | Introduction of an epoxide | researchgate.net |

| 4 | Epoxide Ring Opening | Lewis acid | Regioselective C-N bond formation | researchgate.netresearchgate.net |

| 5 | Final modifications | Not specified | Completion of the aspidostomide C framework | researchgate.netresearchgate.net |

Challenges and Innovations in Total Synthesis Approaches

The total synthesis of natural products is often fraught with challenges, including the control of stereochemistry and regiochemistry. cri.or.th In the synthesis of the aspidostomide family, a significant challenge lies in achieving the regioselective functionalization of the pyrrole core and the side chain. researchgate.net For instance, synthetic efforts toward aspidostomide D, a related compound, led to the formation of a regioisomeric N-methyl analog, highlighting the subtleties and difficulties in controlling the site of reaction in these complex systems. researchgate.netresearchgate.net

The primary innovation in the reported synthesis of aspidostomide C is the development of a concise and efficient five-step sequence that successfully navigates these challenges. researchgate.netresearchgate.net The key to this success was the strategic implementation of a Lewis acid-mediated epoxide opening, which provided a reliable method for the regioselective installation of the side chain. researchgate.net This approach demonstrates how overcoming synthetic hurdles can lead to the discovery and refinement of chemical methodologies. nih.gov

Synthesis of Aspidostomide C Derivatives and Structural Variants

The development of a successful total synthesis route opens the door to the creation of derivatives and structural variants. cri.or.th This is often achieved through a divergent synthesis, where a common intermediate is used to produce a range of related compounds. cri.or.th The synthesis of analogs is crucial for exploring structure-activity relationships (SAR) and identifying molecules with potentially improved biological properties. nih.gov

The synthetic strategy developed for aspidostomide C was also applied to generate its analogs. researchgate.net Notably, the work that produced aspidostomide C also reported the synthesis of aspidostomide B and a regioisomeric N-methyl version of aspidostomide D. researchgate.netresearchgate.net The ability to produce these structural variants using a unified synthetic plan increases the efficiency and flexibility of the route. cri.or.th This allows for systematic modifications to the natural product's structure, providing valuable tools for chemical biology and medicinal chemistry investigations.

Pre Clinical Biological Activity Profiling of Aspidostomide C

In Vitro Cellular Activity Evaluations of Aspidostomide C and Related Compounds

The antiproliferative potential of the aspidostomide family has been evaluated, with studies primarily focusing on aspidostomide E. Research indicates that aspidostomide E exhibits moderate cytotoxic activity against the 786-O human renal carcinoma cell line, showing a half-maximal inhibitory concentration (IC₅₀) of 7.8 µM. researchgate.net

While a total synthesis of aspidostomide C has been reported, published studies detailing its specific cytotoxic effects against cancer cell lines are not widely available in the current literature. researchgate.net However, the evaluation of related aspidostomide compounds provides insight into the potential of this chemical class. For instance, a study on amathaspiramides, another group of alkaloids from a marine bryozoan, showed that several analogues possessed moderate antiproliferative activity against a panel of human cancer cell lines including HCT-116 (colon), PC-3 (prostate), MV4-11 (leukemia), and MiaPaCa-2 (pancreas). preprints.org This suggests that marine bryozoan alkaloids are a promising source for the discovery of new anticancer agents. rsc.org

Table 1: Cytotoxic Activity of Aspidostomide E

| Compound | Cell Line | Activity (IC₅₀) |

|---|

Data sourced from Patiño et al., 2014, as cited in multiple reviews. researchgate.net

Marine alkaloids, particularly those containing bromine, are recognized for a wide range of biological activities, including antimicrobial effects. researchgate.net However, specific studies investigating the antimicrobial properties of aspidostomide C or other members of the aspidostomide family against pathogenic microorganisms have not been detailed in the reviewed scientific literature.

Research on other brominated alkaloids from marine invertebrates has shown significant antimicrobial action. For example, metabolites from the sponge Agelas sp. have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov Similarly, other compounds isolated from marine fungi and sponges have shown inhibitory effects against bacteria such as E. coli and various fungal strains. mdpi.comnih.gov While these findings highlight the potential of marine-derived brominated alkaloids as antimicrobial agents, direct evidence for aspidostomide C is currently lacking.

There is no specific information available in the reviewed scientific literature regarding the in vitro anti-inflammatory or immunomodulatory effects of aspidostomide C. While anti-inflammatory activity is a known property of some marine alkaloids, this specific area of research has not been reported for the aspidostomide family. fabad.org.trscielo.org.mx

General studies on other heterocyclic compounds have demonstrated mechanisms for anti-inflammatory action, such as the inhibition of pro-inflammatory cytokines like IL-1β and the modulation of pathways involving COX-2 and nitric oxide synthase (iNOS). mdpi.com These investigations provide a framework for potential future studies on aspidostomide C, but no direct experimental data currently exists.

A number of marine brominated alkaloids have been investigated for antiviral activity, particularly against HIV and Herpes Simplex Virus (HSV). researchgate.netnih.gov For instance, fistularin-3 and mololipids, both brominated tyrosine alkaloids from marine sponges, have shown anti-HIV-1 activity. nih.gov

Despite the recognized antiviral potential within this broad class of marine natural products, there are no specific studies in the available literature that report on the antiviral activity of aspidostomide C or its close relatives from the Aspidostoma giganteum bryozoan. Virtual screening studies have been conducted on other marine alkaloids against SARS-CoV-2 targets, indicating a modern approach to identifying new antiviral leads from marine sources. nih.gov

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

In Vivo Efficacy Assessments in Pre-clinical Animal Models

Currently, there are no published in vivo studies assessing the efficacy of aspidostomide C in any preclinical animal models for disease. The investigation of this compound appears to be in the early stages of discovery, with research primarily focused on isolation and synthesis. researchgate.netnih.gov In vivo studies on other marine alkaloids have been conducted to evaluate antimicrobial and antiparasitic efficacy, establishing models that could potentially be used for aspidostomide C in the future. mdpi.com For example, mouse models have been used to test the efficacy of bromoageliferin against Pseudomonas aeruginosa and makaluvamine G against Plasmodium berghei. mdpi.com However, no such research has been extended to aspidostomide C.

Biomarker Modulation in Pre-clinical Investigations

Currently, there is a notable absence of published scientific literature detailing the specific modulation of biomarkers in pre-clinical investigations of aspidostomide C. Initial studies on this marine natural product have primarily focused on its isolation, structural elucidation, and preliminary cytotoxic screenings.

Aspidostomide C is a bromopyrrole alkaloid first isolated from the Patagonian bryozoan Aspidostoma giganteum. escca.eu In a study evaluating the cytotoxic effects of several aspidostomide compounds, aspidostomide C was tested against the 786-O human clear cell renal cell carcinoma cell line. The compound did not exhibit significant cytotoxic activity, with a reported half-maximal inhibitory concentration (IC50) greater than 10 μM. escca.eu In the same study, a related compound, aspidostomide E, was found to be moderately active with an IC50 value of 7.8 μM against the same cell line. escca.euoatext.combiosynth.com

Due to its low potency in initial cytotoxicity assays, further in-depth pre-clinical investigations into the specific molecular mechanisms and biomarker modulation of aspidostomide C have not been reported. Consequently, there is no available data on its effects on key cellular processes such as apoptosis, cell cycle progression, or specific signaling pathways that are often sources of treatment-response biomarkers. mdpi.combiosynth.comnih.gov Future research would be necessary to explore if aspidostomide C possesses other biological activities at non-cytotoxic concentrations or if it has effects on different cell lines or in vivo models that might reveal specific biomarker interactions.

Interactive Data Table: Cytotoxicity of Aspidostomide C

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Aspidostomide C | 786-O (Human Renal Carcinoma) | Cytotoxicity | > 10 μM | escca.eu |

Molecular Mechanism of Action Moa Investigations of Aspidostomide C

Identification and Validation of Molecular Targets

Direct molecular targets for aspidostomide C have not yet been definitively identified in the scientific literature. However, research into the bioactivity of the aspidostomide family provides some initial direction. Aspidostomide E, a structurally related compound, has demonstrated moderate cytotoxic activity against the 786-O renal carcinoma cell line, with an IC50 value of 7.8 μM. researchgate.netfrontiersin.org This suggests that the molecular target of aspidostomide C may also be relevant to cancer cell proliferation. The broader family of brominated alkaloids, which includes the aspidostomides, is known for a range of biological activities, pointing towards the potential for these compounds to interact with various cellular components. researchgate.net

The process of target identification for novel compounds like aspidostomide C often involves a combination of computational and experimental approaches. In silico methods, such as molecular docking, can predict potential binding partners by screening large databases of protein structures. nih.govchemrxiv.org Experimental techniques like activity-based protein profiling (ABPP) and affinity chromatography are powerful tools for identifying protein targets directly from complex biological samples. mdpi.comscripps.edu These methods utilize chemical probes to capture and identify interacting proteins, providing a direct avenue for target discovery. Once potential targets are identified, validation is crucial. This can be achieved through various methods, including genetic techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing to confirm the target's role in the compound's observed biological effect.

Ligand-Protein Interaction Studies

Detailed studies on the specific ligand-protein interactions of aspidostomide C are currently unavailable. Understanding these interactions at a molecular level is fundamental to elucidating its mechanism of action. wikipedia.org Such studies typically involve a combination of computational modeling and biophysical techniques.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govmdpi.comschrodinger.com This approach can provide initial hypotheses about the key amino acid residues involved in the interaction. For instance, computational studies on other natural products have successfully predicted binding modes and guided further experimental work. mdpi.com

Experimentally, techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of a ligand-protein complex. Other biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction. These methods are essential for a comprehensive understanding of how aspidostomide C recognizes and binds to its molecular target(s).

Elucidation of Effects on Cellular Signaling Pathways

The specific effects of aspidostomide C on cellular signaling pathways have not been reported. However, the known cytotoxic activity of related compounds, such as aspidostomide E, against cancer cell lines suggests that pathways controlling cell proliferation, survival, and death are likely to be affected. frontiersin.orgacs.org Natural products often exert their effects by modulating key signaling cascades. nih.gov For example, other marine-derived compounds have been shown to influence pathways like the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer. core.ac.uk

Investigating the impact of aspidostomide C on cellular signaling would typically involve a series of targeted assays. This could include measuring the phosphorylation status of key signaling proteins, such as kinases and transcription factors, using techniques like Western blotting or specific enzyme-linked immunosorbent assays (ELISAs). Reporter gene assays can also be employed to assess the activity of specific signaling pathways, such as the Wnt signaling pathway, which has been shown to be modulated by other natural products. acs.org

Gene Expression and Proteomic Profiling in Response to Aspidostomide C

There are currently no published studies on the gene expression or proteomic profiles of cells treated with aspidostomide C. These global approaches are powerful for generating hypotheses about a compound's mechanism of action by observing widespread changes in gene and protein expression. wikipedia.org

Gene expression profiling, often performed using techniques like RNA-sequencing or microarrays, measures the changes in messenger RNA (mRNA) levels across the genome in response to a specific treatment. thermofisher.comnih.gov This can reveal which cellular pathways are activated or inhibited by the compound. biorxiv.org For example, a study on the related indole (B1671886) alkaloid aspidospermine (B1204331) showed that it modulated the expression of genes involved in xenobiotic metabolism, oxidative stress, and cell cycle regulation. nih.gov

Proteomic studies, on the other hand, analyze changes in the entire protein content of a cell. chemrxiv.org Techniques such as mass spectrometry-based quantitative proteomics can identify and quantify thousands of proteins, providing a direct picture of the cellular response at the functional level. biorxiv.org Chemoproteomics, a sub-discipline of proteomics, uses chemical probes to specifically identify the protein targets of a small molecule within the complex environment of the cell. eu-openscreen.eueu-openscreen.eu

Table 1: Methodologies for Investigating Molecular Mechanisms

| Investigation Area | Methodologies | Potential Insights for Aspidostomide C |

| Target Identification | In silico docking, Activity-Based Protein Profiling (ABPP), Affinity Chromatography | Prediction and identification of direct binding partners. |

| Ligand-Protein Interaction | X-ray Crystallography, NMR Spectroscopy, Surface Plasmon Resonance (SPR) | Detailed structural and kinetic information of the binding interaction. |

| Cellular Signaling | Western Blotting, Reporter Gene Assays, Phospho-protein arrays | Elucidation of affected signaling cascades (e.g., proliferation, apoptosis). |

| Gene/Protein Expression | RNA-Sequencing, Microarrays, Quantitative Mass Spectrometry | Global view of cellular response and pathway modulation. |

| Enzymatic Activity | In vitro enzyme inhibition/activation assays | Determination of direct effects on specific enzyme functions. |

Enzymatic Inhibition and Activation Mechanisms

There is no specific data available regarding the enzymatic inhibition or activation mechanisms of aspidostomide C. Many natural products exert their biological effects by targeting enzymes. nih.gov The investigation of aspidostomide C's effect on enzymatic activity would involve screening it against a panel of relevant enzymes, such as protein kinases, proteases, or metabolic enzymes. mdpi.combioivt.comnih.govdrugtargetreview.com

Should aspidostomide C be found to inhibit a particular enzyme, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves kinetic assays where the enzyme's reaction rate is measured at varying concentrations of both the substrate and the inhibitor. High-throughput screening methods using fluorescent probes can also be employed to identify inhibitors of uncharacterized enzymes. nih.gov The structural features of aspidostomide C, including its brominated pyrrole (B145914) and indole moieties, provide a unique chemical scaffold that could potentially interact with the active or allosteric sites of various enzymes. researchgate.net

Structure Activity Relationship Sar Studies of Aspidostomide C and Derivatives

Systematic Chemical Modifications and Their Impact on Biological Activity

While comprehensive systematic SAR studies on aspidostomide C are not extensively reported in publicly available literature, the general principles of medicinal chemistry allow for the prediction of key areas for chemical modification. Based on the core structure of aspidostomide C, which features a substituted pyrrole-2-carboxylic acid amide, several regions can be identified as critical for modification to probe their influence on biological activity.

Key hypothetical modifications would likely include:

Substitution on the Pyrrole (B145914) Ring: The bromine and methyl groups on the pyrrole ring are prime candidates for modification. Varying the halogen substituent (e.g., chlorine, fluorine, or iodine) or replacing it with other electron-withdrawing or electron-donating groups would help to understand the electronic requirements for activity. Similarly, altering the size and lipophilicity of the alkyl group at the adjacent position could impact binding affinity and pharmacokinetic properties.

Modification of the Amide Linker: The amide bond is a central feature. Modifications such as N-methylation or replacement with bioisosteres (e.g., esters, reverse amides, or sulfonamides) would probe the importance of the hydrogen bonding capability and conformational rigidity of this linker.

Alterations to the Phenyl Ring: The substitution pattern on the phenyl ring of the tyramine-derived portion of the molecule is another critical area. Investigating the impact of the position and nature of substituents on this ring would be essential. For instance, moving the hydroxyl group or introducing additional substituents could significantly affect target interaction.

Changes to the Ethylamine (B1201723) Side Chain: The length and nature of the linker between the amide and the phenyl ring could be varied. Shortening, lengthening, or introducing conformational constraints into this chain would provide insights into the optimal spatial arrangement of the phenyl and pyrrole moieties.

The biological data obtained from such systematic modifications would be crucial for building a comprehensive SAR model. The hypothetical impact of these modifications is summarized in the table below.

| Modification Site | Type of Modification | Predicted Impact on Bioactivity |

| Pyrrole Ring | Halogen substitution (Cl, F, I) | Modulation of electronic properties and binding interactions. |

| Alkyl group variation (ethyl, propyl) | Influence on lipophilicity and steric tolerance. | |

| Amide Linker | N-methylation | Alteration of hydrogen bonding capacity and conformation. |

| Bioisosteric replacement (ester, sulfonamide) | Assessment of the importance of the amide bond for activity. | |

| Phenyl Ring | Positional isomerization of hydroxyl group | Determination of the optimal interaction with the target. |

| Introduction of new substituents | Probing of additional binding pockets. | |

| Ethylamine Side Chain | Chain length variation | Optimization of the distance between key pharmacophoric features. |

| Introduction of conformational constraints | Restriction of the molecule to a bioactive conformation. |

Identification of Key Structural Features for Bioactivity (Pharmacophore Mapping)

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For aspidostomide C, a hypothetical pharmacophore model can be proposed based on its known structure and potential interactions with a biological target.

The key pharmacophoric features of aspidostomide C would likely include:

A Hydrogen Bond Donor: The hydroxyl group on the phenyl ring and the N-H of the pyrrole ring are potential hydrogen bond donors.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a prominent hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The phenyl ring and the pyrrole ring constitute significant aromatic and hydrophobic features that could engage in van der Waals or pi-stacking interactions with a receptor.

Halogen Bond Donor: The bromine atom on the pyrrole ring could potentially act as a halogen bond donor, a specific type of non-covalent interaction.

A 3D pharmacophore model would define the spatial relationships (distances and angles) between these features. This model would be invaluable for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity, and for guiding the design of novel aspidostomide C analogs. The generation of a robust pharmacophore model typically requires a set of active and inactive molecules to refine the essential features and their geometric constraints.

| Pharmacophoric Feature | Corresponding Structural Moiety in Aspidostomide C |

| Hydrogen Bond Donor | Phenolic -OH, Pyrrole N-H |

| Hydrogen Bond Acceptor | Amide C=O |

| Aromatic/Hydrophobic | Phenyl ring, Pyrrole ring |

| Halogen Bond Donor | Bromine atom |

Computational Approaches to SAR Analysis and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery by enabling the analysis of SAR and the rational design of new drug candidates. depositolegale.it For aspidostomide C, several computational approaches could be employed for lead optimization.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By generating a set of aspidostomide C analogs with varying physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and measuring their biological activity, a QSAR model could be developed. This model would allow for the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking: If the three-dimensional structure of the biological target of aspidostomide C is known or can be modeled, molecular docking simulations can be performed. This technique predicts the preferred binding orientation and affinity of a ligand to its target. Docking studies of aspidostomide C and its analogs would provide valuable insights into the specific molecular interactions that govern its activity, helping to explain the observed SAR and guide the design of modifications that enhance binding.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the aspidostomide C-target complex over time. This approach provides a more realistic representation of the binding event than static docking poses and can reveal important information about the stability of the complex, the role of solvent molecules, and potential allosteric effects.

These computational tools, when used in an iterative cycle of design, synthesis, and biological testing, can significantly accelerate the lead optimization process for aspidostomide C.

Design and Synthesis of Enhanced Activity Analogs

The design and synthesis of aspidostomide C analogs with enhanced activity is a primary goal of SAR studies. Based on the insights gained from systematic modifications and computational analyses, new molecules can be rationally designed.

One notable example from the literature is the total synthesis of aspidostomide C and its analogs, which provides a synthetic route that can be adapted to create novel derivatives. The synthesis of regioisomeric N-methyl aspidostomide D and its analogs has also been reported, demonstrating the feasibility of modifying the core scaffold. researchgate.net The synthesis of these analogs often involves key steps such as epoxide opening strategies and intramolecular cyclization. researchgate.net

For instance, a synthetic strategy to produce enhanced activity analogs could focus on:

Introducing Bioisosteric Replacements: Replacing the bromine atom with a trifluoromethyl group could enhance metabolic stability and binding affinity.

Exploring Different Aromatic Systems: Replacing the phenyl ring with other aromatic or heteroaromatic rings could lead to new interactions with the target and improved selectivity.

Conformational Restriction: Introducing cyclic constraints into the ethylamine linker could lock the molecule into a more bioactive conformation, potentially increasing potency.

The successful synthesis of such analogs, followed by their biological evaluation, is the ultimate validation of the SAR hypotheses and a critical step towards the development of new therapeutic agents based on the aspidostomide C scaffold.

Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Characterization of Aspidostomide C

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of aspidostomide C in animal models are not extensively available in the public domain. ADME studies are fundamental in drug development to understand how a compound is processed by a living organism. quotientsciences.comgsconlinepress.com These studies typically involve administering the compound to animal models and analyzing biological samples to determine its fate. nuvisan.com

For many natural products, initial investigations may focus on isolation and synthesis. For instance, the total synthesis of aspidostomide G and the synthesis of aspidostomide B and C have been reported, indicating the chemical interest in this class of compounds. rsc.orgresearchgate.net However, this does not always immediately translate to comprehensive preclinical testing.

The general process of ADME studies includes:

Absorption: Investigating how the compound is taken up into the bloodstream from the site of administration.

Distribution: Determining where the compound travels within the body after absorption. quotientsciences.com

Metabolism: Identifying how the body chemically modifies the compound, which can affect its activity and elimination. gsconlinepress.com Studies in this area often investigate the role of cytochrome P450 (CYP) enzymes. nih.gov

Excretion: Characterizing how the compound and its metabolites are removed from the body. gsconlinepress.com

Without specific studies on aspidostomide C, no data on its bioavailability, tissue distribution, metabolic pathways, or routes of excretion can be provided.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. numberanalytics.com This field is crucial for optimizing dosing regimens and predicting human pharmacokinetics from preclinical data. gsconlinepress.comnumberanalytics.com A common approach is physiologically based pharmacokinetic (PBPK) modeling, which simulates ADME processes in different organs and tissues. nih.govmdpi.com

Quantitative structure-property relationship (QSPR) modeling is another computational tool used to predict the pharmacokinetic properties of compounds based on their chemical structure. researchgate.net While QSPR studies have been conducted for some anticancer drugs, and even for aspidostomide E, specific pharmacokinetic modeling and simulation data for aspidostomide C are not currently available. researchgate.net

Pharmacodynamic Biomarker Identification in Pre-clinical Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug's effect on the body. numberanalytics.comhayesbiomarkerconsulting.com They are essential for demonstrating a drug's mechanism of action and for guiding dose selection in preclinical and clinical studies. hayesbiomarkerconsulting.commdpi.com The identification of PD biomarkers involves assessing changes in biological molecules or pathways following drug administration. nih.gov

The process of identifying pharmacodynamic biomarkers includes:

Target Engagement: Confirming that the drug interacts with its intended molecular target. hayesbiomarkerconsulting.com

Downstream Effects: Measuring changes in biological processes that are affected by the drug's action on its target. hayesbiomarkerconsulting.com

Correlation with Efficacy: Establishing a link between the biomarker response and the therapeutic effect of the drug.

Currently, there is no publicly available information identifying specific pharmacodynamic biomarkers for aspidostomide C in preclinical systems.

Development of Bioanalytical Methods for Aspidostomide C Quantification in Biological Matrices

The development and validation of bioanalytical methods are critical for accurately measuring the concentration of a drug and its metabolites in biological fluids like plasma, urine, and tissues. b-ac.co.ukijpsjournal.com High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a common technique used for this purpose. b-ac.co.ukijpsjournal.com

A validated bioanalytical method ensures:

Selectivity: The ability to measure the analyte of interest without interference from other components in the biological sample. researchgate.net

Accuracy: The closeness of the measured concentration to the true value. researchgate.net

Precision: The reproducibility of the measurements. researchgate.net

Sensitivity: The lowest concentration that can be reliably measured, defined by the lower limit of quantification (LLOQ). austinpublishinggroup.com

While general principles of bioanalytical method development are well-established, specific methods for the quantification of aspidostomide C in biological matrices have not been published.

Medicinal Chemistry and Rational Drug Design Approaches Utilizing Aspidostomide C Scaffold

Rational Design of Aspidostomide C Analogs for Improved Therapeutic Profiles

Rational drug design aims to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties by understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). rsc.orgrsc.orgnih.gov For the aspidostomide C scaffold, rational design focuses on modifying specific functional groups to probe their influence on the compound's therapeutic potential.

The core structure of aspidostomide C consists of a dibrominated phenolic ring connected to a pyrrole-2-carboxamide unit. Key areas for modification in the rational design of analogs include:

The Brominated Phenolic Ring: The two bromine atoms are significant features. Analogs can be designed by altering the number or position of these halogen substituents. Replacing bromine with other halogens (like chlorine) or with bioisosteric groups such as a trifluoromethyl (CF3) group could modulate the compound's lipophilicity and electronic properties, potentially affecting target binding and cell permeability.

The Phenolic Hydroxyl Group: This group is a potential hydrogen bond donor and can be crucial for target interaction. Designing analogs where this group is converted to a methyl ether (O-methylation) or removed entirely helps to determine its importance for biological activity.

The Pyrrole (B145914) Ring and Amide Linker: The pyrrole ring and the connecting amide bond are central to the scaffold's shape. Modifications here, such as N-methylation of the pyrrole nitrogen or altering the amide linkage, can impact the molecule's conformation and stability.

The Ethylamine (B1201723) Side Chain: The terminal amine can be modified to explore its role in target binding or to improve physicochemical properties. Acylation or alkylation of this amine would create analogs with different charge states and lipophilicity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can aid in the rational design process. researchgate.netresearchgate.net By correlating structural features of designed analogs with predicted physicochemical or biological properties, researchers can prioritize the synthesis of compounds with the most promising therapeutic profiles. researchgate.netresearchgate.net

Semi-synthetic and Derivatization Strategies

The total synthesis of aspidostomide C and its congeners has provided a platform for creating a variety of derivatives to explore their biological potential. google.comnih.gov These synthetic efforts allow for systematic modifications of the natural product's structure, leading to a deeper understanding of its SAR.

A key strategy in generating derivatives involves the total synthesis of not just the natural product itself but also its structural isomers and analogs. For instance, the total synthesis of (±) aspidostomide B and C has been reported, alongside the synthesis of a regioisomeric N-methyl aspidostomide D and its derivatives. google.comresearchgate.netiith.ac.in This work highlights how synthetic routes can be adapted to produce a panel of related compounds for biological evaluation. google.commolaid.com

The synthesis of these analogs often involves key steps that can be altered to introduce diversity. For example, strategies have been developed for the synthesis of aspidostomide analogs via an epoxide opening strategy, which allows for the introduction of different functionalities. researchgate.netresearchgate.net

| Analog/Derivative | Structural Modification | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| (±)-Aspidostomide B | Isomer of Aspidostomide C | Achieved via total synthesis. | google.comresearchgate.net |

| Regioisomeric N-methyl Aspidostomide D | N-methylation and different connectivity compared to natural Aspidostomide D. | Synthesized via an epoxide opening strategy starting from 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid. | researchgate.netresearchgate.net |

| Aspidostomide G | Different substitution pattern on the indole (B1671886)/pyrrole core. | Total synthesis featuring a late-stage C2-bromination. | rsc.org |

| Various Tryptophan Analogs | Modification of the core heterocyclic system. | Asymmetric synthesis using a Schöllkopf chiral reagent. | acs.org |

These derivatization strategies are crucial for expanding the chemical space around the aspidostomide C scaffold and identifying analogs with potentially superior activity or properties.

Prodrug Design and Delivery System Concepts

A prodrug is an inactive or less active form of a drug that is converted into the active parent drug within the body through enzymatic or chemical processes. pharmacologycanada.orgstmjournals.in This approach is often used to overcome challenges such as poor solubility, low permeability, chemical instability, or to achieve targeted drug delivery. rutgers.eduslideshare.netnih.gov While specific prodrugs of aspidostomide C have not been detailed in the literature, its structure contains several functional groups amenable to prodrug design.

Potential Prodrug Strategies for Aspidostomide C:

Ester Prodrugs: The phenolic hydroxyl group on the tyrosine moiety is an ideal site for creating ester prodrugs. By attaching a promoiety (a carrier molecule) via an ester linkage, the polarity of the molecule can be masked, potentially increasing its ability to cross cell membranes. Once inside the body, esterase enzymes would cleave the ester bond, releasing the active aspidostomide C. Phosphate esters could also be used to dramatically increase water solubility for intravenous formulations. nih.gov

Carbonate and Carbamate Prodrugs: The phenolic hydroxyl group could be converted into a carbonate, while the secondary amine in the side chain could be converted into a carbamate. These linkages can be designed to be stable at physiological pH but susceptible to enzymatic cleavage.

Bioprecursors: A bioprecursor is a type of prodrug that is already in a more advanced metabolic state. A molecule could be designed that is converted into aspidostomide C through a key metabolic reaction, such as oxidation or reduction.

The primary goals for an aspidostomide C prodrug would be to enhance its oral bioavailability by improving its solubility and/or permeability, and to potentially reduce any off-target effects by ensuring the active drug is released at the desired site of action. pharmacologycanada.org

Scaffold Hopping and Bioisosteric Replacements Inspired by Aspidostomide C

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry techniques used to discover novel, patentable compounds with similar biological activity but different core structures or functional groups. nih.govresearchgate.netuniroma1.itnih.gov These strategies aim to improve a compound's properties, such as potency, selectivity, or its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Bioisosteric Replacements:

Bioisosterism involves replacing a functional group in a molecule with another group that retains similar biological activity. For aspidostomide C, several bioisosteric replacements could be envisioned:

Halogen Replacement: The bromine atoms could be replaced with chlorine (Cl) or trifluoromethyl (CF3) groups. This would alter the size and electronic nature of the substituent, which could fine-tune binding affinity and metabolic stability.

Phenol (B47542) Bioisosteres: The phenolic ring is a common target for bioisosteric replacement to improve pharmacokinetic properties. It could be replaced with other acidic or hydrogen-bonding heterocyclic rings, such as a 4-hydroxy-1,2,3-triazole, which can mimic the pKa and hydrogen bonding capabilities of a phenol. rsc.org

Pyrrole Ring Bioisosteres: The central pyrrole ring could be replaced with other 5-membered aromatic heterocycles like thiophene, furan, thiazole, or oxazole (B20620) to explore how changes in the core ring system affect activity.

Scaffold Hopping:

Scaffold hopping is a more drastic approach where the entire central core of the molecule is replaced with a structurally different scaffold that maintains the original orientation of key binding groups. uniroma1.it Starting from the aspidostomide C structure, a computational or knowledge-based search could identify alternative scaffolds that could position a halogenated aromatic ring and a basic side chain in a similar 3D arrangement. This could lead to the discovery of entirely new chemical classes of compounds that interact with the same biological target as aspidostomide C but possess more favorable drug-like properties.

Advanced Analytical and Chemoinformatic Methods in Aspidostomide C Research

Integration of Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis

The integration of separation techniques, particularly liquid chromatography (LC), with high-resolution mass spectrometry (HRMS) is the gold standard for analyzing complex mixtures, such as crude extracts from marine organisms. This hyphenated technique, LC-MS, allows for the separation of individual components from a mixture, followed by their highly sensitive and accurate mass determination, which aids in identification and structural characterization.

| Technique | Application in Natural Product Research | Reported Application to Aspidostomide C |

| UHPLC-HRMS | Ultra-high-performance liquid chromatography coupled with HRMS enables rapid separation and identification of compounds in complex extracts. | Not specifically reported, but foundational HRMS was used for formula determination. |

| LC-MS/MS | Tandem mass spectrometry provides structural information through controlled fragmentation of parent ions, aiding in the differentiation of isomers and elucidation of molecular scaffolds. | Not specifically detailed for Aspidostomide C, but would be essential for differentiating it from isomers like Aspidostomide B. |

| Metabolic Profiling | Using LC-MS to create a comprehensive map of metabolites in an organism to understand biosynthetic pathways and ecological roles. | No specific metabolic profiling studies focused on aspidostomide C have been published. |

Chiral Separation and Enantiomeric Purity Assessment

Many natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since the biological activity of enantiomers can differ significantly, determining the absolute configuration and enantiomeric purity of a chiral compound is critical. Aspidostomide C possesses stereocenters, making it a chiral molecule.

Research on the related compound, aspidostomide A, successfully determined its absolute configuration as R using the modified Mosher's method, a chemical derivatization technique analyzed by NMR spectroscopy. researchgate.netmdpi-res.com Following this, the configurations of aspidostomide B and aspidostomide C were presumed to be the same due to biosynthetic considerations. researchgate.netmdpi-res.com However, dedicated studies employing modern chiral chromatography techniques (e.g., using columns with chiral stationary phases) for the direct separation of aspidostomide C enantiomers and the assessment of its enantiomeric excess (ee) have not been reported. Such analyses are definitive for confirming stereochemical assignments and ensuring the enantiomeric purity of a sample, which is vital for any subsequent biological testing.

| Method | Description | Relevance to Aspidostomide C |

| Modified Mosher's Method | An NMR-based technique involving chemical derivatization to determine the absolute configuration of chiral alcohols and amines. | Used to determine the configuration of the related Aspidostomide A; the configuration of C was assumed based on this. researchgate.netmdpi-res.com |

| Chiral HPLC | High-performance liquid chromatography with a chiral stationary phase (CSP) that allows for the physical separation of enantiomers. | No published studies on the use of chiral HPLC for the separation of Aspidostomide C enantiomers. |

| Circular Dichroism (CD) | A spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light, providing information about molecular stereochemistry. | No published CD analysis specifically for Aspidostomide C. |

Computational Chemistry and Quantum Structure-Property Relationship (QSPR) Modeling

Computational chemistry and QSPR modeling use the principles of quantum mechanics and statistical analysis to predict the physicochemical and biological properties of molecules from their chemical structure. These methods can forecast properties like solubility, stability, and toxicity, and can model interactions with biological targets, thereby guiding research and reducing the need for extensive laboratory experiments.

While aspidostomide E, a structurally related alkaloid, has been included as a member of a dataset in a theoretical study computing topological indices for various anticancer drug structures, specific and focused computational studies on aspidostomide C are absent from the literature. core.ac.uknih.gov No dedicated QSPR models have been developed for the aspidostomide class of compounds. Such research could predict the relative cytotoxicity of different aspidostomide analogues based on variations in their structure (e.g., number and position of bromine atoms), providing valuable insights for synthetic chemists aiming to create more potent derivatives.

Application of Machine Learning and Artificial Intelligence in Aspidostomide C Research

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in drug discovery. These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. Applications include predicting novel drug candidates, optimizing synthetic routes, and analyzing spectroscopic data for automated structure elucidation.

A review of the scientific literature indicates that ML and AI have not yet been applied to research specifically concerning aspidostomide C. The potential applications are significant. For example, an ML model could be trained on data from various bromopyrrole alkaloids to predict the cytotoxicity of novel, undiscovered aspidostomides based on their proposed structures. Furthermore, AI could be employed in the dereplication process, rapidly identifying known compounds like aspidostomide C from raw LC-MS data of new marine organism extracts, thus accelerating the discovery of novel substances. mdpi.com

Future Directions and Research Perspectives for Aspidostomide C

Exploration of Undiscovered Biological Activities and Therapeutic Applications

To date, initial screenings of the aspidostomide family have not identified significant biological activity for aspidostomide C itself. In a cytotoxicity assay against the 786-O human renal carcinoma cell line, it was fellow compound aspidostomide E that demonstrated moderate activity, with an IC₅₀ value of 7.8 μM. mdpi.comeie.gr However, the absence of activity in one specific assay does not preclude its potential in other therapeutic areas. The broader class of bromopyrrole alkaloids, to which aspidostomide C belongs, is known for a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV-1 properties. frontiersin.orgresearchgate.netaphrc.org

Future research should therefore focus on comprehensive biological screening of aspidostomide C against a diverse panel of targets. Key areas for exploration include:

Antimicrobial Activity: Screening against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is warranted, given that many marine alkaloids exhibit such properties. eie.gr

Antiproliferative Activity: Beyond the initial renal cancer cell line, testing against a broader panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) could reveal selective cytotoxicity. aphrc.org

Enzyme Inhibition: Many alkaloids function by inhibiting key enzymes. Screening aspidostomide C against therapeutically relevant enzymes, such as kinases, proteases (including matrix metalloproteinases), and phosphatases, could uncover specific molecular targets. eie.gr

Neuromodulatory Effects: Given the structural complexity, investigating potential effects on neuroreceptors and ion channels could open avenues in neuroscience research.

The discovery of any significant bioactivity would be the crucial first step in unlocking the therapeutic potential of this marine natural product.

Innovations in Synthetic Methodologies for Aspidostomide C and its Analogs

The chemical synthesis of aspidostomide C has been achieved, providing a vital alternative to the challenging process of isolation from its natural source. frontiersin.org The first total syntheses of enantiomeric aspidostomide B and C were reported, confirming their structures and providing access to material for further study. frontiersin.orgacs.orgresearchgate.net These synthetic routes are foundational, but future research could introduce significant innovations.

Prospective advancements in synthetic methodologies include:

Asymmetric Synthesis: Developing more robust and efficient methods for asymmetric synthesis would allow for the selective production of specific stereoisomers, which is crucial as biological activity is often stereospecific.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies: A validated synthetic route is a platform for creating a library of structural analogs. By systematically modifying different parts of the aspidostomide C scaffold—such as the bromination pattern on the pyrrole (B145914) or aromatic rings, or the nature of the amide linkage—researchers can probe which structural features are essential for any observed biological activity. researchgate.netmdpi.com This SAR data is invaluable for optimizing a lead compound's potency and selectivity.

Innovations in synthesis are not merely academic exercises; they are enabling technologies that pave the way for transforming a rare natural product into a viable research tool and potential therapeutic lead.

Integration of Multi-Omics Technologies in Aspidostomide C Mechanism Elucidation

Should a potent biological activity be identified for aspidostomide C, the next critical step would be to elucidate its mechanism of action. Modern multi-omics approaches offer powerful, unbiased tools to achieve this. mdpi.comresearchgate.net The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how a compound affects a biological system. mdpi.comijpsr.com

Future research could apply these technologies in the following ways:

Proteomics: Techniques like thermal proteome profiling or chemical proteomics could be used to identify the direct protein targets of aspidostomide C within the cell. This approach can pinpoint binding partners without prior knowledge of the compound's function.

Transcriptomics (RNA-Seq): By treating cells with aspidostomide C and sequencing their messenger RNA, researchers can determine which genes are up- or down-regulated. This provides a snapshot of the cellular pathways that are perturbed by the compound, offering clues to its mechanism. researchgate.net

Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a cell or organism after treatment. It can reveal downstream effects on metabolic pathways, helping to build a comprehensive picture of the compound's biological impact. frontiersin.orgmdpi.com

Integrating data from these different "omics" layers can help construct detailed models of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected therapeutic applications. mdpi.com

Translational Research Pathways and Early-Stage Development Considerations

The journey from a bioactive marine natural product to a clinical drug is long and challenging, a process known as translational research. mdpi.com For aspidostomide C, this remains a distant but important perspective. The successful translation of any lead compound requires a multidisciplinary effort to bridge the gap between basic discovery and clinical application. nih.gov

A hypothetical translational pathway for aspidostomide C would involve several key stages:

Lead Identification and Optimization: This begins with the discovery of a robust and reproducible biological activity (Section 11.1) and subsequent medicinal chemistry efforts to improve its properties through analog synthesis (Section 11.2).

Preclinical In Vitro and In Vivo Studies: Once a lead candidate is identified, it must undergo extensive testing in cellular and animal models of a specific disease to validate its efficacy and mechanism of action.

Addressing Supply and Formulation: A major bottleneck for many marine natural products is the "supply problem." nih.gov Scaling up the chemical synthesis (Section 11.2) or exploring alternative production methods like heterologous expression in microorganisms would be essential. nih.gov Concurrently, the compound must be formulated into a stable form suitable for administration.

Early-Stage Development: This phase involves detailed pharmacokinetic (how the body processes the compound) and toxicological studies to ensure a sufficient safety profile before any consideration for human trials.

While aspidostomide C is currently far from this stage, outlining this pathway provides a realistic framework for its potential future development. Each step presents significant scientific and logistical hurdles that must be overcome to translate a discovery from the sea into a therapy for patients. pharmaceutical-journal.com

Q & A

Basic Research Questions

Q. How is the molecular structure of aspidostomide C determined, and what methodologies are critical for validating its configuration?

- Answer : The structural elucidation of aspidostomide C involves a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : For resolving carbon-hydrogen frameworks and stereochemistry.

- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular formula via isotopic patterns (e.g., bromine’s characteristic isotopic signature).

- X-ray Crystallography : For absolute configuration determination when crystalline samples are available.

- Cross-referencing with structurally related analogs (e.g., aspidostomides D, E, F) is essential for validation .

Q. What initial biological screening approaches are recommended for identifying aspidostomide C’s anticancer potential?

- Answer : Prioritize in vitro assays using standardized cancer cell lines (e.g., NCI-60 panel). Key steps include:

- Dose-response curves : To determine IC50 values.

- Apoptosis assays : Flow cytometry with Annexin V/PI staining.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., aspidostomide E, which has demonstrated anticancer activity via graph-theoretical modeling of molecular interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination patterns of aspidostomide C using mass spectrometry?

- Answer : Contradictions often arise from isotopic pattern misinterpretation or variable bromination in natural analogs. Mitigation strategies:

- High-resolution MS/MS : To differentiate between polybrominated congeners (e.g., tetrabrominated vs. pentabrominated forms).

- MassQL queries : Custom spectral matching to mine large-scale datasets for brominated analogs (e.g., aspidostomide F in Streptomyces) .

- Synthetic standards : Use of brominated reference compounds to calibrate fragmentation patterns.

Q. What computational strategies are effective for modeling aspidostomide C’s interactions with biological targets?

- Answer :

- Molecular Docking : Leverage crystal structures of target proteins (e.g., kinases) to predict binding affinity.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time.

- Graph Theory : Apply metric dimension analysis (e.g., dim(D4) = 2 for aspidostomide E) to infer interaction sites based on molecular graph topology .

Q. How should a comparative efficacy study of aspidostomide C across cancer cell lines be designed to ensure statistical robustness?

- Answer :

- Experimental Design :

- Controlled variables : Culture conditions, passage number, and seeding density.

- Replication : Minimum triplicate runs per cell line.

- Data Analysis :

- ANOVA/T-tests : For inter-cell-line comparisons.

- Error bars : Use standard deviation from processed data (raw data in appendices).

- Validation : Include positive controls (e.g., cisplatin) and negative controls (untreated cells) .

Q. What methodologies address discrepancies in synthetic yields during aspidostomide C’s total synthesis?

- Answer :

- Design of Experiments (DOE) : Optimize reaction parameters (temperature, catalyst loading) systematically.

- Replication : Independent synthesis trials to identify batch-specific variability.

- Analytical Rigor : Quantify intermediates via HPLC at each step to isolate yield-limiting stages .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting reports on aspidostomide C’s metabolic stability in preclinical models?

- Answer :

- In vitro-in vivo correlation (IVIVC) : Compare hepatic microsome assays with pharmacokinetic studies in animal models.

- Metabolomics : Use LC-MS/MS to identify degradation products or phase I/II metabolites.

- Cross-species validation : Test stability in human vs. rodent liver S9 fractions to account for species-specific metabolism .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for aspidostomide C’s mechanism of action studies?

- Answer :

- PICO Framework : Define Population (specific cancer type), Intervention (aspidostomide C), Comparison (standard chemotherapeutics), Outcome (apoptosis rate).

- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant.

- Iterative Refinement : Update hypotheses based on preliminary data (e.g., transcriptomic profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.